molecular formula C19H18F3N5O B1680911 Sch-51866 CAS No. 167298-74-0

Sch-51866

Cat. No.: B1680911
CAS No.: 167298-74-0
M. Wt: 389.4 g/mol
InChI Key: JOSMPBVYYKRYLG-QWHCGFSZSA-N
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Description

SCH51866 is a small molecule drug that functions as a phosphodiesterase inhibitor, specifically targeting phosphodiesterase 1 and phosphodiesterase 5. It has shown potential in various therapeutic areas, particularly in cardiovascular diseases. The compound has a molecular formula of C19H18F3N5O and a molecular weight of 389.37 g/mol .

Preparation Methods

The synthesis of SCH51866 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The detailed synthetic routes and reaction conditions are proprietary and not publicly disclosed.

Chemical Reactions Analysis

SCH51866 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: SCH51866 can undergo substitution reactions where specific atoms or groups are replaced with others. Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. .

Scientific Research Applications

Mechanism of Action

SCH51866 exerts its effects by inhibiting phosphodiesterase 1 and phosphodiesterase 5 enzymes. These enzymes are involved in the breakdown of cyclic nucleotides, such as cyclic adenosine monophosphate and cyclic guanosine monophosphate. By inhibiting these enzymes, SCH51866 increases the levels of cyclic nucleotides, leading to various physiological effects, including vasodilation and improved blood flow .

Properties

CAS No.

167298-74-0

Molecular Formula

C19H18F3N5O

Molecular Weight

389.4 g/mol

IUPAC Name

(11S,15R)-8-methyl-4-[[4-(trifluoromethyl)phenyl]methyl]-1,3,5,8,10-pentazatetracyclo[7.6.0.02,6.011,15]pentadeca-2(6),3,9-trien-7-one

InChI

InChI=1S/C19H18F3N5O/c1-26-17(28)15-16(27-13-4-2-3-12(13)23-18(26)27)25-14(24-15)9-10-5-7-11(8-6-10)19(20,21)22/h5-8,12-13H,2-4,9H2,1H3,(H,24,25)/t12-,13+/m0/s1

InChI Key

JOSMPBVYYKRYLG-QWHCGFSZSA-N

Isomeric SMILES

CN1C(=O)C2=C(N=C(N2)CC3=CC=C(C=C3)C(F)(F)F)N4C1=N[C@@H]5[C@H]4CCC5

SMILES

CN1C(=O)C2=C(N=C(N2)CC3=CC=C(C=C3)C(F)(F)F)N4C1=NC5C4CCC5

Canonical SMILES

CN1C(=O)C2=C(N=C(N2)CC3=CC=C(C=C3)C(F)(F)F)N4C1=NC5C4CCC5

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

cis-5,6a,7,8,9,9a-hexahydro-2-(4-(trifluoromethyl)phenylmethyl)-5-methyl-cyclopent(4,5)imidazo(2,1-b)purin-4(3H)-one
SCH 51866
SCH-51866

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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